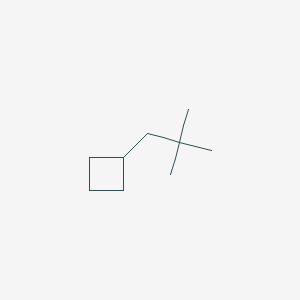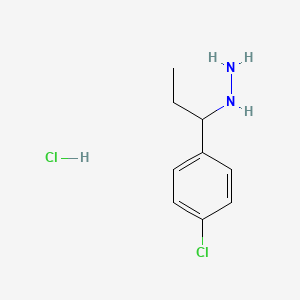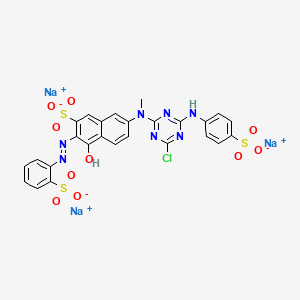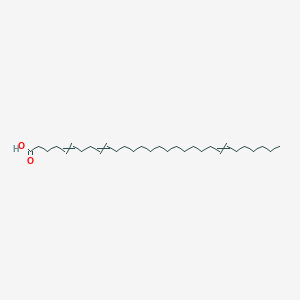
(2,2-Dimethylpropyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethylpropyl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclobutane ring with a 2,2-dimethylpropyl substituent, making it a branched cycloalkane. The molecular formula for this compound is C9H18.
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing cyclobutane derivatives, including (2,2-Dimethylpropyl)cyclobutane, is the [2+2] cycloaddition reaction. This reaction involves the combination of two alkenes to form a cyclobutane ring. The reaction typically requires ultraviolet light or a suitable catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of cyclobutane derivatives often involves the use of metal-catalyzed reactions. For example, the Suzuki-Miyaura coupling reaction can be employed to synthesize substituted cyclobutanes. This reaction involves the coupling of potassium cyclobutyltrifluoroborates with aryl chlorides in the presence of a palladium catalyst .
化学反応の分析
Types of Reactions
(2,2-Dimethylpropyl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert cyclobutanones back to cyclobutanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products
Oxidation: Cyclobutanones and carboxylic acids.
Reduction: Cyclobutanes.
Substitution: Halogenated cyclobutanes.
科学的研究の応用
(2,2-Dimethylpropyl)cyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Some cyclobutane-containing compounds are used in drug development for their unique structural properties.
Industry: Cyclobutane derivatives are used in the production of polymers and other materials with specific mechanical properties.
作用機序
The mechanism of action for (2,2-Dimethylpropyl)cyclobutane in chemical reactions typically involves the formation and breaking of carbon-carbon bonds. In [2+2] cycloaddition reactions, the compound acts as a diene or dienophile, facilitating the formation of cyclobutane rings. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
Cyclopropane: A smaller cycloalkane with three carbon atoms in the ring.
Cyclopentane: A larger cycloalkane with five carbon atoms in the ring.
Cyclohexane: A six-membered cycloalkane ring.
Uniqueness
(2,2-Dimethylpropyl)cyclobutane is unique due to its branched structure, which imparts different chemical and physical properties compared to its linear or less-branched counterparts. The presence of the 2,2-dimethylpropyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
67570-37-0 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC名 |
2,2-dimethylpropylcyclobutane |
InChI |
InChI=1S/C9H18/c1-9(2,3)7-8-5-4-6-8/h8H,4-7H2,1-3H3 |
InChIキー |
AUFRVMKIIXYWPA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)



![1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14456333.png)


![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)



![[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate](/img/structure/B14456368.png)
![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)

